molecular formula C20H20ClNO6S2 B2552162 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 896326-70-8

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2552162
CAS No.: 896326-70-8
M. Wt: 469.95
InChI Key: RVKYYKQEMJFWJU-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative. It features:

  • A 4-chlorobenzenesulfonyl group attached to an ethyl bridge.
  • A furan-2-yl substituent on the same ethyl chain.
  • A 2-methoxy-5-methylbenzene sulfonamide moiety linked to the ethyl bridge.

This compound’s design integrates multiple functional groups, including sulfonamide, chloro, methoxy, methyl, and heteroaromatic (furan) moieties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO6S2/c1-14-5-10-17(27-2)19(12-14)30(25,26)22-13-20(18-4-3-11-28-18)29(23,24)16-8-6-15(21)7-9-16/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKYYKQEMJFWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Strategies and Key Reaction Pathways

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves a multi-step approach centered on sulfonamide bond formation and functional group manipulation. Two primary strategies dominate the literature:

Stepwise Sulfonylation of a Bifunctional Amine Intermediate

This method involves sequential sulfonylation of a primary amine bearing furan and ethyl backbone motifs. The reaction proceeds via nucleophilic substitution, where the amine reacts with sulfonyl chlorides under basic conditions. For example:

  • First Sulfonylation : Reaction of 2-amino-1-(furan-2-yl)ethanol with 4-chlorobenzenesulfonyl chloride in the presence of aqueous sodium carbonate yields N-[2-(furan-2-yl)-2-hydroxyethyl]-4-chlorobenzenesulfonamide.
  • Second Sulfonylation : The intermediate is further treated with 2-methoxy-5-methylbenzenesulfonyl chloride to install the second sulfonamide group.

Convergent Synthesis via Preformed Sulfonamide Coupling

An alternative route involves preparing both sulfonamide fragments separately and coupling them through a central ethyl spacer. This method benefits from modularity but requires precise control over stoichiometry and reaction conditions.

Stepwise Synthetic Procedures

Preparation of this compound

Step 1: Synthesis of N-[2-(Furan-2-yl)-2-hydroxyethyl]-4-chlorobenzenesulfonamide

Reagents :

  • 2-Amino-1-(furan-2-yl)ethanol (1.0 equiv)
  • 4-Chlorobenzenesulfonyl chloride (1.2 equiv)
  • 10% aqueous Na₂CO₃ (pH control)
  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve 2-amino-1-(furan-2-yl)ethanol in DCM and cool to 0–5°C.
  • Add 4-chlorobenzenesulfonyl chloride dropwise under vigorous stirring.
  • Maintain pH 8–9 using aqueous Na₂CO₃ to neutralize HCl byproduct.
  • Stir for 6–8 hours at room temperature, then extract with DCM and dry over Na₂SO₄.
  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) to obtain the intermediate as a white solid (Yield: 72–78%).
Step 2: Installation of 2-Methoxy-5-methylbenzenesulfonamide

Reagents :

  • N-[2-(Furan-2-yl)-2-hydroxyethyl]-4-chlorobenzenesulfonamide (1.0 equiv)
  • 2-Methoxy-5-methylbenzenesulfonyl chloride (1.5 equiv)
  • Lithium hydride (LiH, catalytic)
  • N,N-Dimethylformamide (DMF) solvent

Procedure :

  • Suspend the intermediate from Step 1 in DMF and add LiH (0.1 equiv).
  • Add 2-methoxy-5-methylbenzenesulfonyl chloride portionwise at 0°C.
  • Warm to room temperature and stir for 12–16 hours.
  • Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
  • Recrystallize from ethanol/water (4:1) to yield the title compound as colorless crystals (Yield: 65–70%).

Optimization of Reaction Conditions

Critical Parameters Affecting Yield

Parameter Optimal Condition Yield Impact
Stoichiometry 1.2–1.5 equiv sulfonyl chloride Prevents over-sulfonation
Temperature 0–5°C during sulfonylation Minimizes hydrolysis
Base LiH in DMF vs. Na₂CO₃ in DCM LiH improves selectivity (78% vs. 65%)
Solvent Polarity DMF > DCM Enhances sulfonyl chloride reactivity

Purity Enhancement Strategies

  • Recrystallization : Ethanol/water mixtures remove unreacted sulfonyl chlorides.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves di-sulfonylated byproducts.

Analytical Characterization

Spectral Data

Infrared (IR) Spectroscopy :

  • S=O Stretching : 1345 cm⁻¹ (asymmetric), 1162 cm⁻¹ (symmetric).
  • C-O-C (Furan) : 1015 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

  • Furan Protons : δ 6.32 (dd, J = 1.8 Hz, 1H), 6.45 (d, J = 3.2 Hz, 1H), 7.48 (m, 1H).
  • Aromatic Protons : δ 7.68–7.72 (d, 2H, 4-Cl-C₆H₄), 7.12–7.25 (m, 3H, 2-methoxy-5-methyl-C₆H₃).
  • Methoxy Group : δ 3.84 (s, 3H).

Mass Spectrometry (ESI-MS) :

  • Molecular Ion : m/z 488.1 [M+H]⁺ (calculated for C₂₀H₂₀ClNO₆S₂: 487.5).

Comparative Analysis with Structural Analogues

Property Target Compound Fluoro Analogue
Molecular Weight 487.5 g/mol 453.5 g/mol
S=O IR Bands 1345, 1162 cm⁻¹ 1348, 1165 cm⁻¹
Bioactivity Untested Moderate α-glucosidase inhibition

The replacement of fluorine with chlorine introduces enhanced electron-withdrawing effects, potentially improving thermal stability but reducing solubility in polar solvents.

Industrial and Environmental Considerations

  • Scale-Up Challenges : Exothermic sulfonylation necessitates controlled addition and cooling.
  • Waste Management : Aqueous Na₂CO₃ neutralizes HCl, but DMF requires distillation recovery.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups and aromatic rings could play a crucial role in binding to the target sites.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name / ID Key Substituents/Linker Notable Features Reference
Target Compound Ethyl bridge with 4-Cl-benzensulfonyl, furan-2-yl; 2-methoxy-5-methylbenzene sulfonamide Dual sulfonamide/sulfonyl groups; heteroaromatic furan -
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (Glyburide impurity) Ethyl linker; 5-Cl-2-methoxybenzamide; benzenesulfonamide Used in diabetes research; simpler linker with single sulfonamide
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Single benzene ring with Cl, methoxy; benzenesulfonamide Reported anti-malarial, herbicidal activity; no heteroaromatic groups
(R)-5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl phenylacetate Ethyl linker with furan-2-yl; trimethylphenylsulfonamido; ester group High synthetic yield (86%); structural similarity in furan-ethyl-sulfonamide motif
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide Indole core; Cl, F substituents; ethyl linker Fluorinated groups enhance lipophilicity; complex heterocyclic system
Key Observations :
  • Heteroaromatic Influence : Furan-2-yl groups (target compound, ) may enhance π-π stacking in biological targets, whereas indole () or thiophene () moieties alter electronic properties and binding affinity.
  • Substituent Positioning : The 2-methoxy-5-methyl arrangement on the benzene sulfonamide (target) differs from the 5-Cl-2-methoxy motif in glyburide-related compounds, which could modulate solubility or receptor interactions .
Table 2: Comparative Data from Evidence
Property / Compound Target Compound Glyburide Impurity Compound (Phenylacetate) N-(5-Cl-2-MeO-Ph) Benzenesulfonamide
Synthetic Yield Not reported Not reported 86% Not reported
Key Functional Groups Dual sulfonamide Single sulfonamide Trimethylphenylsulfonamido, ester Single sulfonamide, Cl, MeO
Structural Complexity High Moderate Moderate Low
Reported Bioactivity Inferred Diabetes-related Not reported Anti-malarial, herbicidal

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of aromatic sulfones. This compound features a sulfonamide functional group, which is known for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The unique combination of functional groups within this compound suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C19H20ClN O5S2\text{C}_{19}\text{H}_{20}\text{ClN O}_5\text{S}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various metabolic pathways. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition can lead to antibacterial effects, making sulfonamides valuable in treating infections.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. The presence of the furan ring and chlorobenzenesulfonyl group in this compound may enhance its ability to penetrate bacterial membranes and inhibit growth by interfering with folate synthesis.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The sulfonamide group may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Cardiovascular Implications

In studies involving related sulfonamides, significant effects on perfusion pressure and coronary resistance have been observed. For instance, a study demonstrated that certain benzenesulfonamide derivatives could decrease coronary resistance in isolated rat heart models, suggesting a potential cardiovascular benefit .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cell lines.
  • Pharmacokinetic Analysis : The pharmacokinetic properties of related sulfonamides have been evaluated using computational models. These studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
  • Comparative Efficacy : A comparative analysis of various benzenesulfonamide derivatives indicated that those containing furan rings exhibited enhanced biological activity compared to their non-furan counterparts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
CardiovascularDecrease in coronary resistance
Enzyme InhibitionInhibition of key metabolic enzymes
PharmacokineticsFavorable absorption and distribution properties

Q & A

Q. What synthetic routes are recommended for synthesizing N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride intermediate and a furan-containing amine. A typical approach involves reacting 4-chlorobenzenesulfonyl chloride with a pre-synthesized ethylamine derivative bearing the furan-2-yl and methoxy-methylbenzene moieties. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen, with a base like triethylamine to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios.
  • Infrared Spectroscopy (IR) : Identification of sulfonamide (S=O, ~1350 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) functional groups.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally related sulfonamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this sulfonamide during synthesis?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, base stoichiometry). For example, flow-chemistry setups (e.g., continuous microreactors) enhance mixing and heat transfer, reducing side reactions. Statistical modeling (e.g., response surface methodology) can identify optimal conditions, as applied in analogous flow-chemistry syntheses .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with variations in the sulfonyl, methoxy, or furan groups. For instance, replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to assess antibacterial activity changes.
  • In vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) and compare inhibition zones or MIC (Minimum Inhibitory Concentration) values. Cross-reference with computational docking studies to correlate substituent effects with target binding (e.g., bacterial dihydropteroate synthase) .

Q. How can contradictions in bioactivity data from different assay systems be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Orthogonal Assays : Validate findings with alternative methods (e.g., enzymatic vs. whole-cell assays), as discrepancies in sulfonamide activity are often linked to cell permeability or efflux pump expression .

Q. What computational methods predict the physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodological Answer :
  • Quantum Mechanical Calculations : Software like Gaussian or ORCA can estimate pKa via proton affinity calculations.
  • Molecular Dynamics Simulations : Predict solubility in aqueous buffers by analyzing solvation free energy.
  • QSAR Models : Leverage datasets from related sulfonamides to train models for property prediction. Predicted values (e.g., density: ~1.57 g/cm3^3, pKa: ~8.2) align with experimental trends in similar compounds .

Q. How are stereochemical challenges addressed during synthesis and characterization?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray Crystallography : Confirm absolute configuration, as applied in resolving the stereochemistry of morpholino-substituted sulfonamides .

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